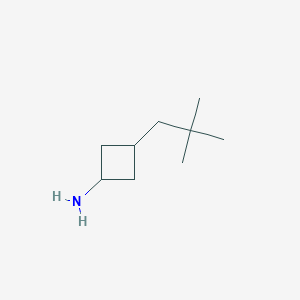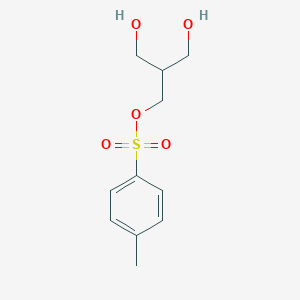
3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C11H16O5S and a molecular weight of 260.31 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a hydroxymethyl group, and a methylbenzenesulfonate group. It is used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-hydroxy-2-(hydroxymethyl)propyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through sulfonation reactions.
Industry: In industrial applications, it can be used in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate involves its reactivity with nucleophiles and electrophiles. The sulfonate group is a good leaving group, making the compound reactive in substitution reactions. The hydroxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate
- 2-Hydroxy-3-(hydroxymethyl)propyl 4-methylbenzenesulfonate
Comparison: Compared to similar compounds, 3-Hydroxy-2-(hydroxymethyl)propyl 4-methylbenzenesulfonate has a unique combination of functional groups that enhance its reactivity and versatility in chemical reactions. The presence of both hydroxy and hydroxymethyl groups allows for a wider range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H16O5S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
[3-hydroxy-2-(hydroxymethyl)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O5S/c1-9-2-4-11(5-3-9)17(14,15)16-8-10(6-12)7-13/h2-5,10,12-13H,6-8H2,1H3 |
Clé InChI |
AWZFKBOQMUHKFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-iodo-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12992581.png)
![N-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridin-5-yl)-2-chloroacetamide](/img/structure/B12992587.png)
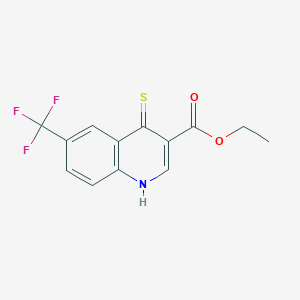
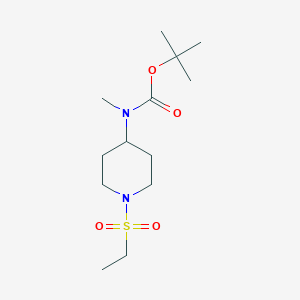
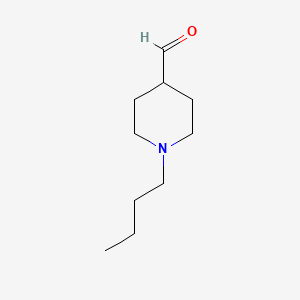



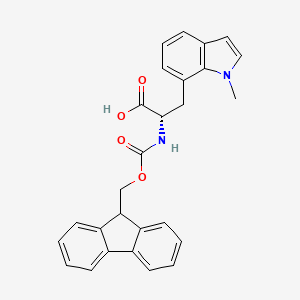
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
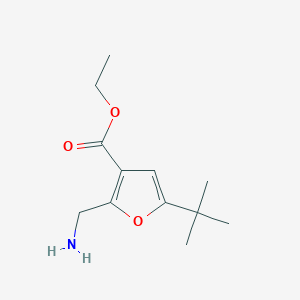
![5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)
